molecular formula C16H18N4S B14946146 4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide

4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide

Cat. No.: B14946146
M. Wt: 298.4 g/mol
InChI Key: CCEVVYWTXLSSLH-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a piperazine ring substituted with a phenyl group and a pyridinyl group, along with a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound has shown significant activity against Mycobacterium tuberculosis.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(pyridin-2-yl)piperazine-1-carbothioamide
  • 4-phenyl-N-(pyridin-4-yl)piperazine-1-carbothioamide
  • 4-phenyl-N-(pyridin-3-yl)piperazine-1-carboxamide

Uniqueness

4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct biological activities compared to its analogs. The compound’s ability to inhibit Mycobacterium tuberculosis makes it a promising candidate for further drug development .

Properties

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

IUPAC Name

4-phenyl-N-pyridin-3-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C16H18N4S/c21-16(18-14-5-4-8-17-13-14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,21)

InChI Key

CCEVVYWTXLSSLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CN=CC=C3

Origin of Product

United States

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